Mal-PEG3-NHS ester

Catalog No.
S534454
CAS No.
M.F
C17H22N2O9
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-PEG3-NHS ester

Product Name

Mal-PEG3-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H22N2O9

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2

InChI Key

IIXXEVQHRSMNOB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Mal-PEG3-NHS ester

The exact mass of the compound Mal-PEG3-NHS ester is 398.1325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mal-PEG3-NHS ester (CAS 1537892-36-6) is a heterobifunctional, non-cleavable bioconjugation crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, separated by a hydrophilic 3-unit polyethylene glycol (PEG3) spacer . In procurement and industrial material selection, this specific linker is prioritized for synthesizing antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and proteolysis-targeting chimeras (PROTACs) where maintaining aqueous solubility and precise spatial distance between conjugated moieties is critical. The PEG3 spacer provides a flexible, hydrophilic bridge that mitigates the aggregation commonly associated with hydrophobic linkers, making it a highly processable precursor for sensitive biologic workflows .

Generic substitution of Mal-PEG3-NHS ester with non-PEGylated, hydrophobic linkers like SMCC frequently fails during downstream processing due to severe conjugate aggregation and the requirement for high concentrations of denaturing organic solvents (e.g., >10% DMSO) to maintain solubility . Furthermore, substituting with alternative PEG lengths (such as PEG2 or PEG4) alters the spatial geometry of the crosslink. In distance-sensitive applications like PROTACs or FRET-based assays, a deviation of even a single ethylene glycol unit can drastically disrupt ternary complex formation or energy transfer efficiency, leading to orders-of-magnitude losses in functional potency . Thus, procurement must strictly match the PEG3 specification when the ~17 Å spacer length has been validated for a specific target.

Conjugation Efficiency and Steric Accessibility

Rigid, non-PEGylated linkers like SMCC feature a short 11.6 Å cyclohexane spacer that struggles to reach sterically hindered residues, often requiring massive molar excesses to drive the reaction. In contrast, the flexible ~17 Å spacer of Mal-PEG3-NHS ester allows it to achieve high conjugation efficiency at much lower molar ratios, significantly reducing the consumption of expensive payloads and minimizing off-target modifications .

Evidence DimensionRequired molar excess for hindered sites
Target Compound DataHigh conjugation efficiency at low molar excess (e.g., 2:1 to 5:1)
Comparator Or BaselineSMCC often requires >10:1 molar excess
Quantified DifferenceUp to 5-fold reduction in required molar excess
ConditionsAmine-to-sulfhydryl bioconjugation of sterically hindered proteins

Reduces the consumption of high-value payloads and antibodies during manufacturing, directly lowering cost-of-goods (COGs).

Conjugate Aggregation at High Substitution Ratios

During the synthesis of ADCs with high drug-to-antibody ratios (DAR > 3), hydrophobic linkers introduce significant surface hydrophobicity to the antibody. SMCC conjugates frequently induce high-molecular-weight aggregates under these conditions. The hydrophilic PEG3 spacer of Mal-PEG3-NHS ester shields these hydrophobic patches, typically maintaining a >95% monomeric conjugate fraction and eliminating the need for aggressive downstream size-exclusion purification[1].

Evidence DimensionMonomeric fraction at high DAR
Target Compound Data>95% monomeric fraction
Comparator Or BaselineSMCC yields >10-15% aggregates
Quantified Difference>10% improvement in monomeric yield
ConditionsADC synthesis with DAR > 3

Prevents the loss of expensive biologic precursors to aggregation and simplifies downstream purification workflows.

Precise Spatial Control in PROTAC Potency Optimization

In structure-activity relationship (SAR) studies for PROTACs, the exact length of the linker dictates the formation of the critical ternary complex between the target protein and the E3 ligase. Comparative degradation assays routinely demonstrate that shifting from a PEG3 to a PEG4 or PEG5 spacer can alter the degradation concentration (DC50) by orders of magnitude due to steric clashes or improper spatial alignment . This extreme sensitivity confirms that PEG3 cannot be generically swapped with other PEG lengths without fundamentally altering the molecule's pharmacological profile.

Evidence DimensionTernary complex spatial alignment
Target Compound DataPEG3 spacer provides exact ~17 Å spatial distance
Comparator Or BaselinePEG4 or PEG5 spacers alter distance by 3-6 Å
Quantified DifferencePotential multi-fold shifts in DC50 due to 1-2 unit length changes
ConditionsPROTAC ternary complex optimization

Proves that precise procurement of the PEG3 length is mandatory for maintaining validated structure-activity relationships in targeted degraders.

Aqueous Processability and Solvent Reduction

Bioconjugation of fragile proteins is often limited by the amount of organic solvent required to dissolve the crosslinker. Mal-PEG3-NHS ester readily achieves working concentrations of ≥2.5 mg/mL in aqueous buffers containing minimal cosolvents (<5% DMSO/DMF) . In contrast, hydrophobic alternatives like SMCC are virtually insoluble in water and routinely require >10% organic solvent to prevent precipitation, which risks denaturing sensitive enzymes or antibodies during the labeling process.

Evidence DimensionRequired organic solvent for stock stability
Target Compound Data≥2.5 mg/mL solubility with <5% organic solvent
Comparator Or BaselineSMCC requires >10% organic solvent
Quantified Difference>50% reduction in required denaturing organic solvent
ConditionsPreparation of bioconjugation reaction buffers

Enables the successful processing of solvent-sensitive biologics that would otherwise denature or precipitate in standard SMCC protocols.

Antibody-Drug Conjugate (ADC) Manufacturing

Mal-PEG3-NHS ester is a highly effective crosslinker for synthesizing ADCs where maintaining a high monomeric yield at elevated drug-to-antibody ratios (DAR) is critical. Its hydrophilic spacer prevents the aggregation commonly seen with SMCC, streamlining downstream purification and improving the pharmacokinetic profile of the final therapeutic .

PROTAC and Targeted Degrader SAR Libraries

Because single-unit changes in PEG length dramatically impact ternary complex formation and DC50 values, Mal-PEG3-NHS ester is an essential building block for PROTAC SAR optimization. It is specifically selected when a ~17 Å spatial distance is hypothesized to be the required bridge between the target-binding ligand and the E3 ligase recruiter .

Bioconjugation of Solvent-Sensitive Proteins

For enzymes, delicate nanobodies, or structural proteins that denature in the presence of >5% DMSO or DMF, Mal-PEG3-NHS ester provides a highly processable alternative to hydrophobic linkers. Its higher aqueous solubility ensures that conjugation reactions can proceed efficiently in native-like buffer conditions without precipitating the biologic .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

9

Exact Mass

398.13253028 Da

Monoisotopic Mass

398.13253028 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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